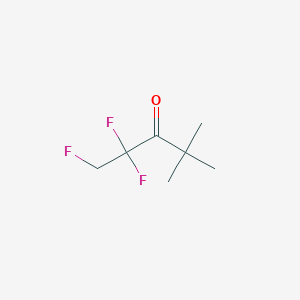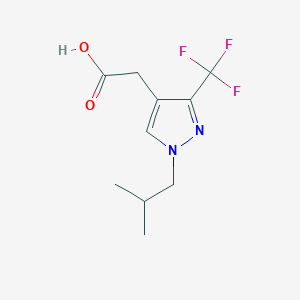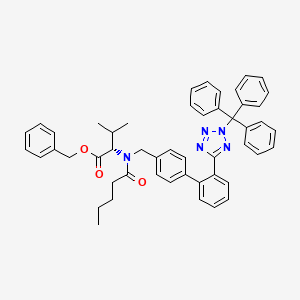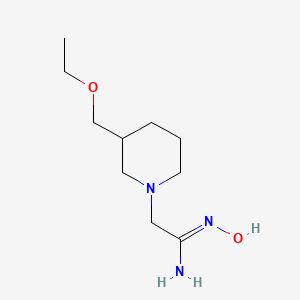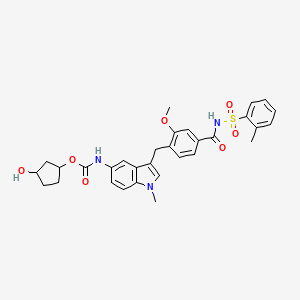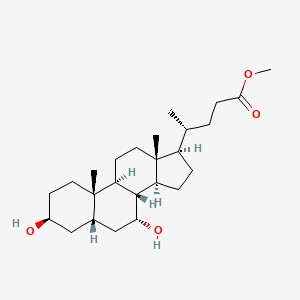
2-Fluoro-4-(iodomethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(iodomethyl)pyridine is a heterocyclic organic compound that features both fluorine and iodine substituents on a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(iodomethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the direct fluorination of pyridine using reagents such as cesium fluoride (CsF) or aluminum fluoride (AlF3) at elevated temperatures . The iodination step can be achieved by reacting the fluorinated pyridine with iodine or iodine monochloride in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorinating agents and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-(iodomethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine or fluorine substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyridine derivatives, while oxidation can produce pyridine N-oxides .
Applications De Recherche Scientifique
2-Fluoro-4-(iodomethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It serves as a precursor for the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(iodomethyl)pyridine involves its interaction with molecular targets through its fluorine and iodine substituents. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects . The compound’s ability to form strong hydrogen bonds and participate in halogen bonding plays a crucial role in its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of an iodomethyl group.
2-Fluoro-4-(chloromethyl)pyridine: Contains a chloromethyl group instead of an iodomethyl group.
Uniqueness
2-Fluoro-4-(iodomethyl)pyridine is unique due to the presence of both fluorine and iodine, which impart distinct reactivity and properties compared to its analogs. The iodine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C6H5FIN |
|---|---|
Poids moléculaire |
237.01 g/mol |
Nom IUPAC |
2-fluoro-4-(iodomethyl)pyridine |
InChI |
InChI=1S/C6H5FIN/c7-6-3-5(4-8)1-2-9-6/h1-3H,4H2 |
Clé InChI |
MHJIGSWCDKTXJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1CI)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


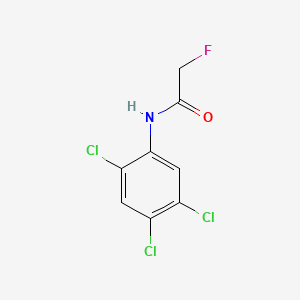
![3-(Ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13425940.png)

